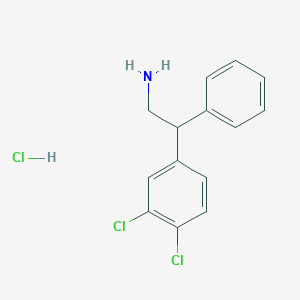

2-(3,4-二氯苯基)-2-苯乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the design from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover σ1 ligands, indicating the importance of the phenylethylamine backbone in medicinal chemistry . Another synthesis method includes a solvent-free reaction of 4-(dimethylamino)benzaldehyde with chloroacetophenone and NaOH, which could be analogous to the synthesis of dichlorophenyl phenylethylamine derivatives .

Molecular Structure Analysis

The molecular structures of chlorophenyl-related compounds have been determined using single-crystal X-ray diffraction, revealing various crystal systems and space groups . For instance, the crystal structure of a compound with a 4-chlorophenyl group was found to be monoclinic with specific unit cell parameters . These studies highlight the importance of halogen-mediated interactions and the influence of chloro substitutions on the crystal packing and stability .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of "2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride." However, the synthesis of related compounds and their interactions, such as C-H...O hydrogen bonds and π...π interactions, suggest that similar compounds may undergo a range of chemical reactions that stabilize their molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include various intermolecular interactions, such as hydrogen bonding and π interactions, which contribute to the stability of the crystal structures . The optoelectronic properties of some derivatives have been studied, indicating potential applications in light-emitting devices . Additionally, the presence of chlorophenyl groups can influence the electronic properties and reactivity of these compounds .

Case Studies

While no specific case studies on "2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride" are provided, the papers discuss related compounds that serve as ligands , have potential optoelectronic applications , and exhibit unique crystal packing influenced by weak interactions . These studies can be considered analogous to potential case studies for the compound .

科学研究应用

环境影响和生物降解

关于氯酚的研究,比如Krijgsheld & Gen (1986)的研究,探讨了有机氯化合物对水生环境的影响。这些化合物,包括各种氯酚,根据暴露时间和环境条件的不同,对水生生物和哺乳动物的毒性从中等到相当大。该研究强调了这些化合物的持久性和生物富集潜力,尽管一般较低,并且它们的显著感官效应,表明研究类似氯化苯乙胺对环境监测和 remediation efforts 的重要性 (Krijgsheld & Gen, 1986)。

毒理学和致突变性

与所讨论的化学结构密切相关的2,4-二氯苯氧乙酸(2,4-D)的毒理学和致突变性已经被Zuanazzi,Ghisi和Oliveira(2020)进行了广泛审查。这篇综述综合了关于2,4-D的全球研究趋势,提出了可能适用于相关化合物,如2-(3,4-二氯苯基)-2-苯乙胺盐酸盐的未来研究领域。对分子生物学、人类暴露评估和杀虫剂降解研究的关注可能为评估各种氯化合物的健康和环境影响提供有价值的视角 (Zuanazzi, Ghisi, & Oliveira, 2020)。

神经毒性和精神药效

关于MDMA的神经化学和神经毒性的研究,这是一种在结构上与苯乙胺相关的化合物,由McKenna & Peroutka(1990)提供了有关这类化合物对中枢神经系统的急性和长期影响的见解。通过研究神经化学效应和潜在神经毒性,这项研究可能为评估2-(3,4-二氯苯基)-2-苯乙胺盐酸盐的神经学影响,特别是其精神药效和毒理学特性提供信息 (McKenna & Peroutka, 1990)。

分子和结构研究

Issac & Tierney(1996)讨论的新型取代化合物的合成和结构特性强调了理解氯化苯乙胺的化学反应和潜在应用的重要性。对相关化合物的化学合成和光谱特性的研究可能指导基于2-(3,4-二氯苯基)-2-苯乙胺盐酸盐结构的新材料或药物的开发 (Issac & Tierney, 1996)。

安全和危害

未来方向

属性

IUPAC Name |

2-(3,4-dichlorophenyl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-11(8-14(13)16)12(9-17)10-4-2-1-3-5-10;/h1-8,12H,9,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAPXTGANILONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC(=C(C=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592061 |

Source

|

| Record name | 2-(3,4-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride | |

CAS RN |

1021871-57-7 |

Source

|

| Record name | Benzeneethanamine, 3,4-dichloro-β-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)